molecular formula C25H25ClO3 B11159195 6-chloro-7-{[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy}-4-phenyl-2H-chromen-2-one

6-chloro-7-{[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy}-4-phenyl-2H-chromen-2-one

Cat. No.: B11159195
M. Wt: 408.9 g/mol
InChI Key: FITWQBRIABOSIH-LDADJPATSA-N
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Description

6-chloro-7-{[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy}-4-phenyl-2H-chromen-2-one is a synthetic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This particular compound is characterized by the presence of a chloro group at the 6th position, a phenyl group at the 4th position, and an ether linkage with a 3,7-dimethyl-2,6-octadien-1-yl group at the 7th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-7-{[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy}-4-phenyl-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloro-4-phenyl-2H-chromen-2-one and 3,7-dimethyl-2,6-octadien-1-ol.

    Etherification Reaction: The key step involves the etherification of the chromenone with the alcohol. This reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as acetone. The reaction mixture is heated to facilitate the formation of the ether linkage.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, can be employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

6-chloro-7-{[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy}-4-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert certain functional groups into their corresponding reduced forms.

    Substitution: The chloro group at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed

Scientific Research Applications

6-chloro-7-{[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy}-4-phenyl-2H-chromen-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Biological Studies: It is used in research to understand its effects on various biological systems, including its potential as an anti-inflammatory and antioxidant agent.

    Chemical Biology: The compound serves as a probe to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: It is explored for its potential use in the development of new materials with specific properties, such as UV-absorbing agents.

Mechanism of Action

The mechanism of action of 6-chloro-7-{[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy}-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

    6-chloro-7-ethoxy-4-phenyl-2H-chromen-2-one: Similar structure with an ethoxy group instead of the 3,7-dimethyl-2,6-octadien-1-yl group.

    6-chloro-7-methoxy-4-phenyl-2H-chromen-2-one: Contains a methoxy group at the 7th position.

    6-chloro-7-{[(2,6-dichlorobenzyl)oxy]}-4-phenyl-2H-chromen-2-one: Features a dichlorobenzyl group at the 7th position.

Uniqueness

The uniqueness of 6-chloro-7-{[(2E)-3,7-dimethyl-2,6-octadien-1-yl]oxy}-4-phenyl-2H-chromen-2-one lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the 3,7-dimethyl-2,6-octadien-1-yl group enhances its lipophilicity and may influence its interaction with biological membranes and targets .

Properties

Molecular Formula

C25H25ClO3

Molecular Weight

408.9 g/mol

IUPAC Name

6-chloro-7-[(2E)-3,7-dimethylocta-2,6-dienoxy]-4-phenylchromen-2-one

InChI

InChI=1S/C25H25ClO3/c1-17(2)8-7-9-18(3)12-13-28-24-16-23-21(14-22(24)26)20(15-25(27)29-23)19-10-5-4-6-11-19/h4-6,8,10-12,14-16H,7,9,13H2,1-3H3/b18-12+

InChI Key

FITWQBRIABOSIH-LDADJPATSA-N

Isomeric SMILES

CC(=CCC/C(=C/COC1=C(C=C2C(=CC(=O)OC2=C1)C3=CC=CC=C3)Cl)/C)C

Canonical SMILES

CC(=CCCC(=CCOC1=C(C=C2C(=CC(=O)OC2=C1)C3=CC=CC=C3)Cl)C)C

Origin of Product

United States

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